molecular formula C13H8F3NO B14090023 3-(3-(Trifluoromethyl)phenyl)isonicotinaldehyde

3-(3-(Trifluoromethyl)phenyl)isonicotinaldehyde

Cat. No.: B14090023
M. Wt: 251.20 g/mol
InChI Key: RPWRAYQNWFLVAC-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)phenyl)isonicotinaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)phenyl)isonicotinaldehyde typically involves the reaction of 3-(Trifluoromethyl)benzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)isonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid.

    Reduction: 3-(3-(Trifluoromethyl)phenyl)isonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-(Trifluoromethyl)phenyl)isonicotinaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzaldehyde
  • 3-(Trifluoromethyl)phenyl isocyanate
  • 3-(Trifluoromethyl)phenyl isothiocyanate

Uniqueness

3-(3-(Trifluoromethyl)phenyl)isonicotinaldehyde is unique due to the presence of both the trifluoromethyl group and the isonicotinaldehyde moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.20 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]pyridine-4-carbaldehyde

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-2-9(6-11)12-7-17-5-4-10(12)8-18/h1-8H

InChI Key

RPWRAYQNWFLVAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CN=C2)C=O

Origin of Product

United States

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